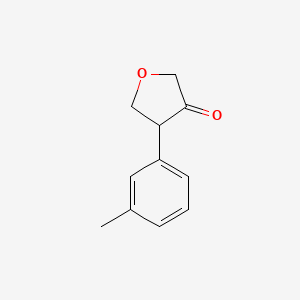
4-(3-Methylphenyl)oxolan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylphenyl)oxolan-3-one is an organic compound with the molecular formula C11H12O2. It is a cyclic oxygenated hydrocarbon, specifically an oxolanone, which is a type of lactone. This compound is known for its presence in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)oxolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylphenylacetic acid with an appropriate alcohol in the presence of an acid catalyst to form the lactone ring. The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylphenyl)oxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or other reduced derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-(3-Methylphenyl)oxolan-3-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methylphenyl)oxolan-3-one involves its interaction with specific molecular targets. The lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can then interact with various enzymes and receptors in biological systems. The aromatic ring allows for further functionalization, enhancing its reactivity and potential biological activities.
Comparison with Similar Compounds
Similar Compounds
Oxolan-3-one: A simpler lactone with similar reactivity but lacking the methylphenyl group.
Tetrahydrofuran-3-one: Another lactone with a different ring structure.
3-Methylphenylacetic acid: A precursor in the synthesis of 4-(3-Methylphenyl)oxolan-3-one.
Uniqueness
This compound is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions in chemical reactions and potential biological activities that are not observed in simpler lactones.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-(3-methylphenyl)oxolan-3-one |
InChI |
InChI=1S/C11H12O2/c1-8-3-2-4-9(5-8)10-6-13-7-11(10)12/h2-5,10H,6-7H2,1H3 |
InChI Key |
ZVHVUYWYFGTVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2COCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


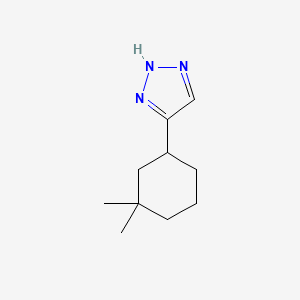
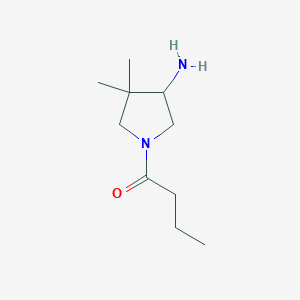
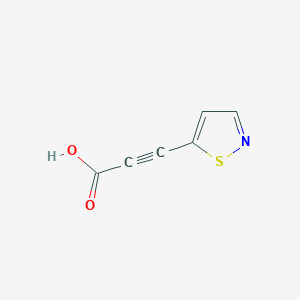
![7-[(Ethylamino)methyl]-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B15253729.png)
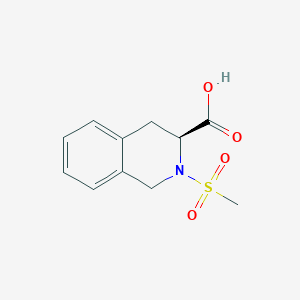
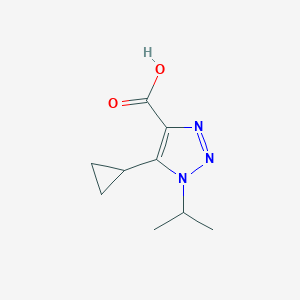
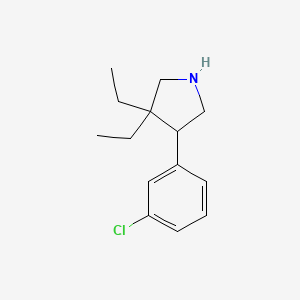
![4-Methyl-1-azaspiro[4.5]decan-2-one](/img/structure/B15253748.png)
![5-[3-(Hydroxymethyl)thiomorpholin-4-yl]furan-2-carbaldehyde](/img/structure/B15253759.png)
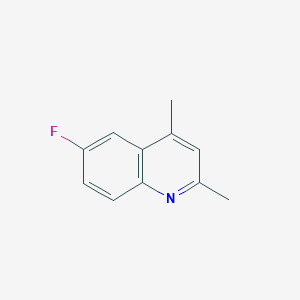
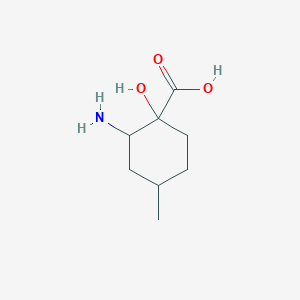
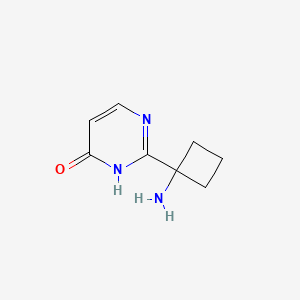
![benzyl(2S)-2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylatehydrochloride](/img/structure/B15253779.png)

